molecular formula C13H21NO4 B2860484 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid CAS No. 2126162-28-3

2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid

Cat. No.: B2860484
CAS No.: 2126162-28-3
M. Wt: 255.314
InChI Key: WCWMQESGLQCPKZ-UHFFFAOYSA-N
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Description

2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[221]heptan-1-yl)acetic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl (BOC) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is to start with a suitable bicyclic precursor, such as 7-azabicyclo[2.2.1]heptane, and then introduce the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide. The acetic acid moiety can be introduced through subsequent functional group transformations.

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme-substrate interactions or as a probe to investigate biological pathways. Its structural similarity to natural substrates can make it a valuable tool in biochemical assays.

Medicine: In the field of medicine, this compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets may make it useful in the development of new drugs or treatments.

Industry: In industry, this compound may find applications in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure and reactivity can be leveraged to create novel products with specific properties.

Comparison with Similar Compounds

  • 2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane

  • 2-((tert-Butoxycarbonyl)amino)ethyl methacrylate

Uniqueness: 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid is unique due to its bicyclic structure and the presence of the BOC protecting group, which provides stability and reactivity. This combination of features distinguishes it from other similar compounds and makes it a valuable tool in various applications.

Biological Activity

2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid, also known as 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
  • CAS Number : 1221818-81-0
  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • Physical Form : Solid

The presence of the bicyclic structure contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily associated with its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
    • Research indicates that compounds containing the bicyclic moiety exhibit significant DPP-IV inhibitory activity, which is crucial for glucose metabolism and management of type 2 diabetes mellitus. This mechanism involves competitive inhibition at the active site of the enzyme, preventing the degradation of incretin hormones that regulate insulin secretion .
  • G Protein-Coupled Receptors (GPCRs) :
    • The compound may also interact with GPCRs, influencing signaling pathways related to various physiological responses, including metabolism and inflammation .
  • Structure-Activity Relationship (SAR) :
    • Studies have shown that modifications to the bicyclic structure can enhance or reduce biological activity, indicating a strong relationship between molecular structure and pharmacological effect .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

StudyFindings
In vitro DPP-IV Inhibition Demonstrated significant inhibition with IC50 values comparable to established DPP-IV inhibitors .
Metabolic Pathway Analysis Showed modulation of glucose levels in diabetic models, suggesting potential for diabetes treatment .
Toxicology Studies Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses .

Case Study 1: Type 2 Diabetes Management

A study published in Pharmaceutical Research explored the efficacy of a series of compounds derived from the bicyclic structure in managing blood glucose levels in diabetic rats. The results indicated that the lead compound, which included the azabicyclo structure, significantly lowered blood glucose levels compared to controls .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of inflammation. The results demonstrated a reduction in inflammatory markers and cytokine levels, suggesting potential applications in treating inflammatory diseases .

Properties

IUPAC Name

2-[7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptan-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-4-6-13(14,7-5-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWMQESGLQCPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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